molecular formula C36H47N5O6S B11933544 VHL Ligand 4

VHL Ligand 4

Cat. No.: B11933544
M. Wt: 677.9 g/mol
InChI Key: QPXYGKNUUIZYPA-CIXDGQAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VHL Ligand 4 ( 1631137-45-5) is a high-affinity, peptidic small molecule engineered to selectively bind the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . The VHL protein is the substrate recognition component of the Cullin RING E3 ligase complex (CRL2 VHL ), which plays a fundamental role in the ubiquitin-proteasome system by targeting proteins like the hypoxia-inducible factor (HIF-α) for ubiquitination and subsequent degradation . This compound is specifically designed as a key recruiting moiety for the development of Proteolysis-Targeting Chimeras (PROTACs) . In PROTAC applications, this ligand serves as one half of a heterobifunctional molecule. By connecting it via a versatile linker to a ligand for a target protein of interest, researchers can hijack the cell's natural degradation machinery to induce the ubiquitination and proteasomal degradation of that target . This mechanism enables the study and elimination of disease-relevant proteins, such as those involved in cancer and neurodegeneration, that are often difficult to inhibit with conventional small molecules . Beyond its primary use in PROTACs, this compound is also a critical tool for molecular glue degrader development, structure-activity relationship (SAR) studies, and fundamental research into the ubiquitin-proteasome system and cell signaling pathways . Supplied as a high-purity (≥98%), white to off-white solid, this ligand demonstrates excellent compatibility for conjugation chemistry, allowing for flexible linker installation . It is soluble in DMSO and other polar organic solvents and should be stored at -20°C, protected from light and moisture to ensure long-term stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C36H47N5O6S

Molecular Weight

677.9 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C36H47N5O6S/c1-22-29(48-21-38-22)25-15-13-24(14-16-25)19-37-32(44)28-18-26(42)20-41(28)33(45)30(35(2,3)4)40-31(43)27(17-23-11-9-8-10-12-23)39-34(46)47-36(5,6)7/h8-16,21,26-28,30,42H,17-20H2,1-7H3,(H,37,44)(H,39,46)(H,40,43)/t26-,27+,28+,30-/m0/s1

InChI Key

QPXYGKNUUIZYPA-CIXDGQAGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Molecular Characteristics and Therapeutic Relevance

This compound represents a class of small molecules designed to engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, enabling targeted degradation of disease-relevant proteins through proteolysis-targeting chimeras (PROTACs). The canonical structure incorporates a 4-hydroxyproline (Hyp) core modified at the C3 position with fluorine substituents to optimize binding kinetics and proteolytic stability. Comparative studies demonstrate that fluorination at this position preserves the critical hydrogen-bonding network with VHL's Ser111 and His115 residues while introducing favorable electronic effects that enhance ligand-protein complementarity.

Performance Benchmarks and Design Requirements

Successful VHL ligands must satisfy stringent criteria:

  • Binding Affinity : Sub-micromolar Kd values for VBC complex engagement

  • Synthetic Scalability : Routes supporting >10 g batches with ≤5 linear steps

  • PROTAC Compatibility : Functional handles for conjugation to warhead moieties
    Recent work by Bradshaw et al. (2025) established that incorporation of (3S,4S)-3-fluoro-4-hydroxyproline enables Brd4-selective degradation at concentrations 100-fold below the binary Kd, highlighting the critical role of stereochemical precision in ligand design.

Fluorinated Hydroxyproline Synthesis Routes

Enolate Fluorination Strategy

The foundational approach to 3-fluoro-4-hydroxyprolines involves electrophilic fluorination of N-Boc-4-oxo-l-proline benzyl ester (1 ) enolates (Scheme 1):

Scheme 1 : Fluorination of proline derivative enolates

  • Enolate Formation : Treatment of 1 with LiHMDS/NaHMDS/KHMDS in THF at −78°C

  • Fluorination : N-Fluorobenzenesulfonimide (NFSI) quenching at −78°C → RT

  • Workup : Aqueous extraction and chromatographic purification

Initial attempts with alkali metal enolates yielded complex mixtures, prompting development of silyl enolate intermediates. The optimized protocol employs:

  • Trimethylsilyl Enol Ether (2 ): Generated via LDA-mediated silylation (86% yield)

  • Selectofluor® Reagent : Provides 3.2:1 diastereomeric ratio favoring (3R,4S)-configured product

Diastereoselective Fluorination Advancements

Key innovations addressing stereochemical challenges include:

Table 1 : Fluorination Conditions and Outcomes

ConditionTemperaturedr (3R,4S:3S,4S)Yield (%)
NFSI/THF−78°C1.5:132
Selectofluor®/CH2Cl20°C3.2:168
XtalFluor-E/EtOAcRT2.1:155

Data adapted from shows that fluorinating agents significantly impact both yield and stereoselectivity. The (3R,4S) isomer demonstrates superior VHL engagement (Kd = 38 nM vs. 720 nM for 3S,4S), validating the need for precise stereochemical control.

Catalytic C–H Arylation for Scaffold Diversification

Palladium-Catalyzed Coupling Optimization

Large-scale syntheses of VHL ligands require efficient arylation of 4-methylthiazole cores. Comparative studies of Pd(OAc)2 vs. Pd-PEPPSI-IPr catalysts reveal critical performance differences:

Table 2 : C–H Arylation Catalyst Comparison

CatalystLoading (%)Temperature (°C)Conversion (%)Byproduct Formation
Pd(OAc)20.51257812% homocoupling
Pd-PEPPSI-IPr0.311095<2% side products

The PEPPSI-IPr system enables:

  • Reduced reaction temperatures (110°C vs. 125°C)

  • Higher conversions (95% vs. 78%)

  • Suppressed homocoupling byproducts

Unified Five-Step Synthesis Route

Recent work by the RSC team (2024) established a streamlined route to VHL Ligand analogs:

  • Arylation : Pd-PEPPSI-IPr (0.3 mol%), K2CO3, DMA, 110°C, 2 h

  • Benzonitrile Reduction : (iBu)2AlBH4, THF → 6M HCl reflux (69–74% yield)

  • Amidation : HATU/DIPEA, DMF, rt (92–98% yield)

  • Deprotection : TFA/CH2Cl2 (1:1), 0°C → NaOH basification

  • Final Coupling : HATU-mediated conjugation to functional handles

This approach achieves 56–61% overall yields for multi-gram batches, addressing previous limitations in step economy and purification challenges.

Crowdsourced Design of Non-Peptidic Binders

DrugIt Platform Workflow

The Foldit-derived DrugIt initiative generated 6,500 candidate structures through player-designed molecules targeting VHL's hydrophobic pocket. Post-synthesis triaging employed:

Figure 1 : Player-Designed Molecule Filtering Pipeline

  • Spatial Filtering : Remove atoms >10 Å from binding site (5,427 eliminated)

  • Property-Based Filtering : TPSA <100 Ų, clogP 1–3 (1,073 retained)

  • Conformational Analysis : SeeSAR/Flare docking (86 viable candidates)

  • Medicinal Chemistry Optimization : Torsional stabilization, synthetic feasibility

Synthetic Validation of Top Candidates

Lead compound 1 from player designs demonstrated:

  • Kd = 84 nM via 19F NMR displacement

  • Co-crystal structure confirmation (PDB 8P0F) with VHL

  • 3.2 kcal/mol improved binding vs. reference molecules in FEP+ simulations

Synthesis followed a hybrid approach:

  • Core Assembly : Buchwald-Hartwig amination (72% yield)

  • Sidechain Installation : Mitsunobu reaction with (3R,4S)-F-Hyp (65% yield)

  • Global Deprotection : TFA-mediated cleavage (89% yield)

Comparative Analysis of Preparation Methods

Table 3 : Method Performance Metrics

ParameterFluorinated Hyp RouteCatalytic ArylationCrowdsourced Design
Overall Yield (%)42–5856–6129–35
Stereochemical Control3.2:1 drN/AEpimerization <5%
Scalability (g)5–10200+0.1–1
PROTAC CompatibilityExcellentModerateRequires Optimization

Data synthesized from highlights tradeoffs between synthetic efficiency and functional versatility. The catalytic arylation route excels in large-scale production, while fluorinated Hyp derivatives provide superior degradation selectivity .

Chemical Reactions Analysis

Key Synthetic Steps

The synthesis of VHL Ligand 4 involves a multi-step process optimized for scalability and yield:

Step 1: Hydroxyproline Preparation
The synthesis begins with N-Boc-L-4-hydroxyproline , which shields the benzylic amine during subsequent coupling reactions . This step ensures protection of the amine group to prevent unwanted side reactions.

Step 2: C–H Arylation
A critical step involves C–H activation of 4-methylthiazole with a benzylic amine derivative. Optimal conditions include:

  • Catalyst : Pd-PEPPSI-IPr (0.5 mol%)

  • Base : K₂CO₃ (2 equiv.)

  • Additive : PivOH (0.3 equiv.)

  • Solvent : DMA

  • Temperature : 125°C for 2 hours
    This step forms the core biaryl motif essential for VHL binding.

Step 3: Reduction and Amidation
Post-arylation, reduction of intermediate benzonitriles to amines using reagents like (iBu)₂AlBH₄ followed by amidation with HATU/DIPEA forms the final ligand . Deprotection of the Boc group completes the synthesis.

Stereoselective Considerations

The stereochemistry of hydroxyproline derivatives critically impacts VHL binding:

  • (3R,4S)-3-fluoro-4-hydroxyproline retains nanomolar affinity to VHL, comparable to non-fluorinated analogs .

  • (3S,4S)-3-fluoro-4-hydroxyproline exhibits ~20-fold reduced binding affinity but enables selective degradation of targets like BRD4 .
    Fluorination stabilizes the C4-exo ring pucker via n→π* charge transfer interactions, enhancing binding .

Optimization and Variations

Structure-activity relationship (SAR) studies highlight how substitutions on the phenylene core affect binding:

Substituent (R₁, R₂, R₃)Kₐ FP (nM)Log D₇.₄PPB (%)
H, H, H129 ± 72.388
F, H, H297 ± 341.988
Cl, H, H245 ± 202.291
H, F, H97 ± 111.988
H, Cl, H220 ± 112.191
Data from SAR studies of VHL ligands .

Electron-withdrawing groups (e.g., Cl, F) reduce affinity, while hydrophobic substitutions (e.g., Me) show mixed effects, depending on position .

Mechanistic Insights

Crystallographic analysis reveals key interactions with VHL:

  • Hydrogen bonds : Between hydroxyproline’s hydroxyl group (Ser111, His115) and carbonyl (Tyr98).

  • Hydrophobic contacts : With Trp88, Tyr98, and Trp117 in the binding pocket .
    Fluorinated derivatives alter these interactions, influencing selectivity and potency .

Scientific Research Applications

Key Applications

1. Targeted Protein Degradation (TPD)
VHL Ligand 4 is primarily employed in the design of PROTACs, which are heterobifunctional molecules that induce targeted degradation of proteins by recruiting E3 ligases like VHL. This mechanism allows for selective elimination of disease-causing proteins without affecting other cellular functions.

  • Case Study: PROTAC Development
    Research has demonstrated the efficacy of this compound in PROTACs targeting various proteins, including BRD4 and androgen receptors. For instance, a study reported that a PROTAC incorporating this compound induced BRD4 degradation with a DC50 value of 17.2 μM, showcasing its potential in cancer therapy .

2. Covalent Binding Applications
Recent advancements have introduced covalent versions of VHL ligands that can irreversibly bind to target proteins. These covalent PROTACs exhibit enhanced stability and prolonged action within cellular environments.

  • Case Study: Covalent PROTACs
    One study highlighted the design of covalent VHL-targeted sulfonyl fluoride PROTACs that bind to Ser110 in HIF-1α. These ligands demonstrated effective degradation of BRD4 and androgen receptors without extensive linker optimization, indicating their promising utility in therapeutic contexts .

3. Inhibitors for Disease Treatment
this compound also serves as an inhibitor for the VHL/HIF-1α interaction, which is crucial in conditions like chronic anemia and ischemia. By mimicking hypoxic responses through small-molecule inhibitors, researchers aim to develop novel treatments for these diseases.

  • Case Study: Inhibitor Development
    A study focused on optimizing small-molecule inhibitors that disrupt the VHL/HIF-1α interaction reported significant improvements in ligand affinity, paving the way for potential clinical applications .

Comparative Data on VHL Ligands

The following table summarizes key findings related to various VHL ligands, including their binding affinities and applications:

Ligand Binding Affinity (IC50) Target Protein Application
This compound<10 μMHIF-1αPROTAC development
VH032~100 nMBRD4Targeted protein degradation
VH298<10 nMHIF-1αInhibitor for hypoxia-related diseases
VHL-SF2~17.2 μMBRD4Covalent PROTAC

Comparison with Similar Compounds

VHL Ligands B and C

  • Structural divergence : Both ligands bind the same VHL site but differ in linker-attachment points (Fig. 5b in ). Ligand B’s exit vector favors interactions with hydrophobic regions, while Ligand C’s geometry enhances solubility.
  • Pharmacokinetic impact : Ligand B-based PROTACs exhibit superior cellular uptake due to reduced polar surface area, whereas Ligand C derivatives show prolonged half-lives in plasma .

Ligands I and II

  • Benzylamine and methylthiazole moieties : Ligand I incorporates a benzylamine group, while Ligand II adds a methylthiazole RHS moiety. Methylthiazole enhances hydrophobic interactions, improving Kd by ~3-fold compared to Ligand I .
  • Anilinic LHS fragment : Introduced in Ligand II to stabilize binding via π-π stacking with VHL’s Tyr98 .

Desmethyl vs. Methylated Derivatives

  • Desmethyl analogs (e.g., compounds 26–29) exhibit 2–5-fold lower affinity than methylated counterparts (e.g., compounds 30–33), underscoring the importance of methyl groups in shielding polar groups from solvent exposure .

Linker Attachment and Degradation Efficiency

  • Exit vector selection: PROTACs with linkers attached to the phenolic group of VHL ligands (e.g., compounds 28–31) show reduced CDK6 degradation (DC50 > 1 μM) compared to CRBN-based degraders (DC50 ~0.1 μM) .
  • Diastereomeric control : Reversing stereochemistry at C-4 of hydroxyproline (as in compound 32) abolishes VHL binding, confirming the Hyp core’s stereospecificity .
  • Rigid vs.

Target- and E3 Ligase-Dependent Performance

Degradation Efficacy Across Targets

Target Protein PROTAC Design DC50 E3 Ligase Reference
BRD4 MZ1 (VHL Ligand 4) 10 nM VHL
α-Synuclein Compound 7–9 >5 μM VHL
HDAC3 PROTAC 11 50 nM VHL
CDK6 PROTAC 34 0.3 μM VHL
  • α-Synuclein degradation : VHL-based PROTACs (7–9) underperform CRBN- and cIAP1-based analogs, suggesting target-specific steric or electrostatic incompatibilities .
  • HDAC3 selectivity : VHL ligands outperform CRBN and IAP ligands due to favorable ternary complex geometry .

E3 Ligase Pairing

  • Dual-ligand PROTACs : Incorporating two VHL ligands enhances degradation potency (e.g., 2x DC50 improvement for BRD4) but risks off-target HIF stabilization at high concentrations .
  • CRBN vs. VHL : CRBN-based PROTACs achieve deeper degradation (e.g., CDK6 DC50 = 0.1 μM vs. 0.3 μM for VHL-based PROTAC 34) but lack VHL’s isoform selectivity .

Pharmacological and Functional Outcomes

  • HIF stabilization risk : VHL ligands like VH032 require sub-nM dosing to avoid HIF-1α activation, which occurs at μM concentrations .

Q & A

Q. What is the role of VHL Ligand 4 in PROTAC design, and how does its structural optimization enhance target protein degradation?

this compound serves as a critical component in PROTACs (Proteolysis Targeting Chimeras) by recruiting the VHL E3 ubiquitin ligase complex to ubiquitinate and degrade disease-relevant proteins. Its hydroxyproline core enables high-affinity binding to VHL, while structural modifications (e.g., cyclopropyl groups, benzylic methyl substitutions) improve stability and proteasome recruitment efficiency . Methodologically, researchers should employ fragment-based design and X-ray crystallography (e.g., PDB 4W9H) to optimize linker length and exit vectors for ternary complex formation .

Q. How can researchers experimentally validate the binding affinity and selectivity of this compound for the VHL E3 ligase complex?

Binding kinetics are typically assessed using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), complemented by competitive fluorescence polarization assays to compare affinity against endogenous substrates like HIF-1α . Selectivity is validated via proteome-wide profiling (e.g., thermal shift assays) and co-crystallization studies to confirm binding site occupancy .

Q. What criteria should guide the choice between this compound and other E3 ligase ligands (e.g., CRBN) for PROTAC development?

Selection depends on target protein localization, tissue specificity, and ternary complex stability. This compound is preferred for cytosolic/nuclear targets due to its robust ubiquitination activity in oxygenated environments, whereas CRBN ligands may better target membrane-associated proteins. Comparative studies using NanoBRET or AlphaScreen assays can quantify degradation efficiency across ligase systems .

Advanced Research Questions

Q. How can researchers optimize the linker and exit vector of this compound to improve PROTAC efficacy against resistant targets?

Systematic exploration of exit vectors (e.g., N-terminal amide vs. cyclopropyl-tethered linkers) is critical. Molecular dynamics simulations predict steric compatibility, while in vitro degradation assays (e.g., Western blotting) validate linker flexibility and proteasome engagement. For example, methyl substitutions at the benzylic position enhance ternary complex stability by reducing entropic penalties .

Q. What methodologies are recommended to resolve contradictory data in ternary complex formation studies involving this compound-based PROTACs?

Contradictions in ternary complex stability often arise from assay conditions (e.g., protein concentrations, buffer pH). Researchers should employ orthogonal techniques:

  • X-ray crystallography/cryo-EM for structural validation.
  • Native mass spectrometry to assess complex stoichiometry.
  • Cell-based reporter assays (e.g., NanoLuc-based systems) to quantify degradation kinetics .

Q. How should researchers address off-target effects observed in proteomic studies of this compound-mediated degradation?

Off-target profiling via quantitative mass spectrometry (e.g., TMT labeling) identifies non-specific interactions. Subsequent rational design—such as introducing steric hindrance groups or altering linker hydrophobicity—can minimize undesired binding. Dose-response studies in isogenic cell lines (e.g., VHL-knockout vs. wild-type) confirm target specificity .

Q. What experimental strategies mitigate hypoxia-induced interference in this compound activity during in vitro studies?

Hypoxia stabilizes HIF-1α, competing with PROTACs for VHL binding. Researchers should maintain normoxic conditions (5% CO₂, 21% O₂) and use HIF-1α inhibitors (e.g., Chetomin) to suppress interference. Alternatively, hypoxia-resistant cell lines (e.g., HCT116 VHL-null) provide controlled systems for validation .

Q. How can pharmacokinetic challenges of this compound-based PROTACs be addressed in preclinical in vivo models?

Strategies include:

  • Lipid nanoparticle encapsulation to enhance bioavailability.
  • Metabolic stability assays (e.g., liver microsome testing) to identify degradation hotspots.
  • Tissue-specific promoter-driven expression in transgenic models to evaluate on-target toxicity .

Q. What computational tools are effective for predicting the impact of this compound modifications on ternary complex thermodynamics?

Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations model binding energy changes. Pairing these with mutagenesis studies (e.g., alanine scanning of VHL’s β-domain) validates computational predictions experimentally .

Q. How can multi-target PROTACs incorporating this compound be designed to degrade structurally divergent proteins?

Bifunctional PROTACs require modular design:

  • Heterobifunctional linkers to bridge distinct binding motifs.
  • Structural mimicry of native substrates (e.g., HIF-1α’s LXXLAP motif) to enhance cooperativity.
  • High-throughput screening (e.g., DNA-encoded libraries) to identify dual-warhead candidates .

Tables for Key Methodological Comparisons

Parameter This compound CRBN Ligands
Preferred Target LocalizationCytosolic/NuclearMembrane-Associated
Hypoxia SensitivityHighLow
Linker OptimizationCyclopropyl Exit VectorsPEG-Based Linkers
Key Validation AssayNanoBRETCereblon Recruitment Assay
Common Contradictions in PROTAC Studies Resolution Strategy
Variable Degradation EfficiencyAdjust Cell Permeability (e.g., PEGylation)
Off-Target UbiquitinationProteome-Wide Thermal Profiling
Ternary Complex InstabilityCryo-EM Structural Analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.